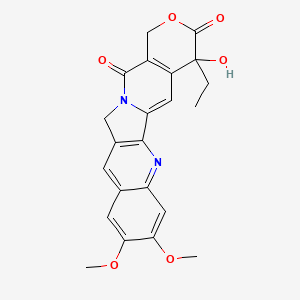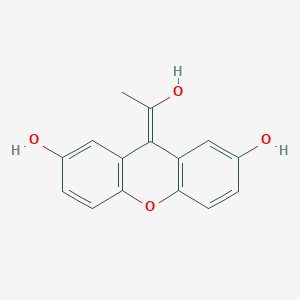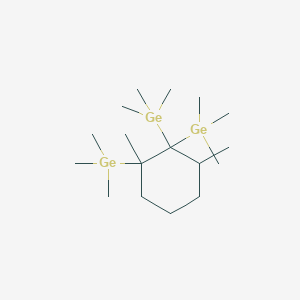
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) is an organogermanium compound characterized by a cyclohexane ring substituted with three trimethylgermane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) typically involves the reaction of 1,3-dimethylcyclohexane with trimethylgermanium chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) may involve a similar synthetic route but on a larger scale. The process would include steps for purification and isolation of the compound, such as distillation or recrystallization, to achieve the desired purity levels for industrial applications.
化学反应分析
Types of Reactions
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The germanium atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of germanium oxides.
Reduction: Formation of germanium hydrides.
Substitution: Formation of substituted germanium compounds.
科学研究应用
Chemistry
In chemistry, (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) is used as a precursor for the synthesis of other organogermanium compounds
Biology and Medicine
Research in biology and medicine has explored the potential of organogermanium compounds for their biological activity. (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) may be investigated for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as germanium-containing polymers and coatings. Its properties make it suitable for applications in electronics, optics, and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) involves its interaction with molecular targets through its germanium atoms. These interactions can influence various pathways, including catalytic processes and biological activities. The compound’s effects are mediated by its ability to form stable complexes with other molecules, facilitating reactions and modulating biological functions.
相似化合物的比较
Similar Compounds
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylsilane): Similar structure but with silicon atoms instead of germanium.
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylstannane): Similar structure but with tin atoms instead of germanium.
Uniqueness
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) is unique due to the presence of germanium atoms, which impart distinct chemical and physical properties compared to its silicon and tin analogs
属性
CAS 编号 |
97542-83-1 |
|---|---|
分子式 |
C17H40Ge3 |
分子量 |
462.4 g/mol |
IUPAC 名称 |
[1,3-dimethyl-2,2-bis(trimethylgermyl)cyclohexyl]-trimethylgermane |
InChI |
InChI=1S/C17H40Ge3/c1-15-13-12-14-16(2,18(3,4)5)17(15,19(6,7)8)20(9,10)11/h15H,12-14H2,1-11H3 |
InChI 键 |
RIJRIYQXNHWVJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1([Ge](C)(C)C)[Ge](C)(C)C)(C)[Ge](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


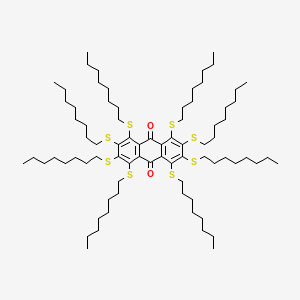
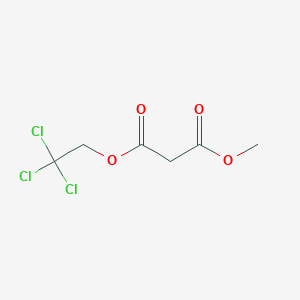
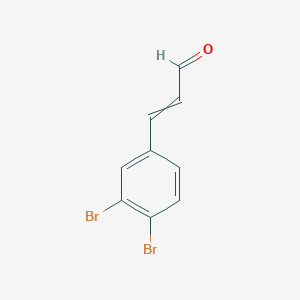
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
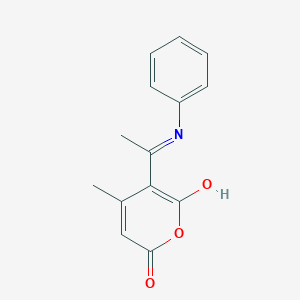

![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
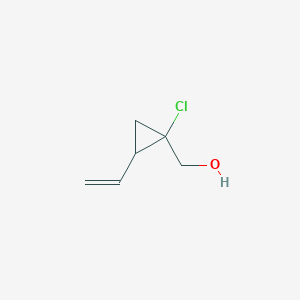
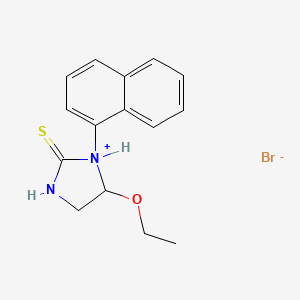
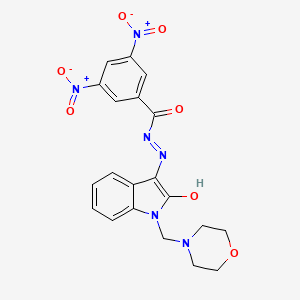
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)

